Levorphanol-d3 L-Tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

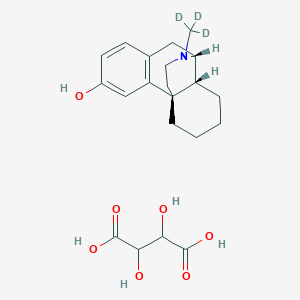

Levorphanol-d3 L-Tartrate is a deuterated analog of levorphanol tartrate, a potent mu-opioid receptor agonist used clinically for severe pain management. The "d3" designation indicates that three hydrogen atoms in the parent compound are replaced with deuterium, a stable isotope of hydrogen.

Levorphanol tartrate itself is a morphinan derivative with a chemical formula of C₁₇H₂₃NO·C₄H₆O₆, where the L-tartrate counterion improves solubility and bioavailability. Its pharmacological profile includes analgesia 4–8 times more potent than morphine, with additional N-methyl-D-aspartate (NMDA) receptor antagonist activity, which may reduce opioid tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:

Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.

Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.

Crystallization: The product is crystallized to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: Halogenation and other substitution reactions can modify its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.

Major Products Formed

N-oxide Derivatives: Formed during oxidation.

Non-deuterated Levorphanol: Formed during reduction.

Halogenated Derivatives: Formed during substitution reactions.

Scientific Research Applications

Pain Management in Surgical Settings

Levorphanol has been studied extensively for its role in perioperative analgesia. Research indicates that levorphanol can significantly reduce postoperative pain and the need for additional analgesics:

- Dundee et al. (1969) conducted a study where levorphanol was administered as an intravenous supplement during anesthesia. Results showed that patients receiving levorphanol had a longer duration before requiring additional analgesia, with an average time of approximately 7 hours before the first postoperative analgesic was needed .

- Banister et al. (1974) evaluated levorphanol among six analgesics in 572 patients undergoing orthopedic procedures. The study found that levorphanol effectively decreased pain scores, comparable to other medications, highlighting its efficacy in managing postoperative pain .

Chronic Pain Management

Levorphanol is also recognized for its potential in managing chronic pain conditions:

- A case study described a patient with chronic neck and low back pain who had previously undergone various treatments with limited success. Upon switching to levorphanol, the patient experienced significant relief and improved tolerability compared to other opioids like hydromorphone .

- The drug's ability to facilitate opioid rotation is particularly valuable for patients experiencing inadequate pain relief or intolerable side effects from other opioids .

Comparative Studies with Other Opioids

Levorphanol has been compared with other opioids, such as methadone, to assess its relative efficacy and safety:

- A study highlighted that levorphanol may be a preferable alternative to methadone due to fewer drug interactions and no associated risk of prolonging the QT interval, which is crucial for patients with cardiac concerns .

- The pharmacokinetics of levorphanol indicate a longer half-life and sustained analgesic effect, making it suitable for continuous pain management without frequent dosing .

Summary of Findings

| Study | Application | Key Findings |

|---|---|---|

| Dundee et al. (1969) | Perioperative Analgesia | Longer time before first analgesic requirement; effective in reducing postoperative pain |

| Banister et al. (1974) | Postoperative Pain Management | Comparable efficacy to other opioids; decreased pain scores significantly |

| Case Study (2020) | Chronic Pain Management | Improved patient tolerability and effectiveness compared to previous opioid regimens |

| Comparative Study (2015) | Opioid Rotation | Fewer drug interactions; no QT interval prolongation risk |

Mechanism of Action

Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Levorphanol Tartrate vs. Levallorphan Tartrate

- Levorphanol Tartrate: Mu-opioid agonist with NMDA antagonism. Used for analgesia. Molecular formula: C₁₇H₂₃NO·C₄H₆O₆ .

- Levallorphan Tartrate : Mixed opioid agonist-antagonist, primarily used to reverse opioid-induced respiratory depression. Shares a morphinan backbone but differs in substituents, leading to antagonist activity at mu-opioid receptors .

Levorphanol-d3 L-Tartrate vs. Dextrorphan-d3 Tartrate

- This compound: Deuterated opioid agonist. Likely exhibits slower hepatic metabolism due to deuterium substitution .

- Dextrorphan-d3 Tartrate: Deuterated metabolite of dextromethorphan. Acts as an NMDA antagonist (non-opioid) and is studied for neuroprotective effects. Formula: C₁₇H₂₀D₃NO·C₄H₆O₆ .

Levorphanol Tartrate vs. LSD-Tartrate and LSZ L-Tartrate

- LSD-Tartrate: Lysergic acid diethylamide tartrate, a serotonin receptor agonist with hallucinogenic properties. Formula: C₂₀H₂₅N₃O·C₄H₆O₆ .

- LSZ L-Tartrate : A lysergamide derivative structurally related to LSD but with distinct substitutions (e.g., ethyl group instead of methyl). Used in psychedelic research .

- Key Difference: While levorphanol targets opioid receptors, LSD and LSZ act on serotonin (5-HT₂A) receptors, leading to entirely different pharmacological outcomes.

Sodium Antimonyl L-Tartrate

- Role : Catalyst in organic synthesis (e.g., asymmetric cross-coupling reactions). Leverages L-tartrate’s chirality to induce stereoselectivity .

- Contrast: Unlike levorphanol’s L-tartrate, which enhances drug solubility, sodium antimonyl L-tartrate facilitates Lewis acid catalysis in industrial chemistry.

(+)-Dimethyl L-Tartrate

- Role : Chiral building block in organic synthesis. Used to prepare enantiopure compounds for agrochemicals and pharmaceuticals. Formula: C₆H₁₀O₆ .

- Contrast: While levorphanol’s tartrate is pharmacologically inert, dimethyl L-tartrate actively contributes to stereochemical outcomes in synthesis.

Metabolic and Pharmacokinetic Comparisons

Tartrate Isomer Specificity

- L-Tartrate vs. D-Tartrate: L-tartrate is biologically prevalent (e.g., in the Smirnoff-Wheeler pathway), while D-tartrate is xenobiotic and synthesized artificially . This compound uses the naturally occurring L-isomer, ensuring compatibility with biological systems.

Data Tables

Table 1: Structural and Pharmacological Comparison

Research and Clinical Implications

- This compound: Deuterium substitution may reduce interpatient variability in metabolism, a common issue with opioids .

- Levallorphan Tartrate : Highlights the structural fine-tuning required to convert agonists to antagonists in opioid design .

- LSD/LSZ Tartrates : Demonstrate how tartrate counterions standardize dosing in research chemicals despite divergent mechanisms .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Levorphanol-d3 L-Tartrate in experimental samples?

Answer: The USP Pharmacopeial Forum recommends potentiometric titration using 0.02N perchloric acid in dioxane for assay determination. Key steps include dissolving ~250 mg of the compound in dehydrated ethanol and chloroform, followed by titration with a methanol methyl red TS indicator . For enhanced reproducibility, validate the method using high-performance liquid chromatography (HPLC) with deuterated internal standards to account for isotopic purity. Ensure solvent systems are optimized to avoid interference from tartrate counterions.

Q. How does the deuterated form (d3) of Levorphanol impact its metabolic stability compared to the non-deuterated form?

Answer: Deuterium labeling at specific positions (e.g., methyl groups) slows metabolic degradation via the kinetic isotope effect (KIE). To assess this, conduct in vitro hepatic microsomal assays comparing clearance rates of Levorphanol-d3 and Levorphanol. Use LC-MS/MS to quantify metabolites, focusing on oxidative pathways (e.g., CYP450-mediated reactions). Reference isotope effects observed in similar opioid analogs to contextualize findings .

Q. What are the critical parameters for synthesizing this compound with high isotopic purity?

Answer: Optimize deuterium incorporation during synthesis by:

- Using deuterated precursors (e.g., D3-methyl iodide) in reductive amination steps.

- Validating isotopic enrichment via mass spectrometry (≥98% deuterium at labeled positions).

- Ensuring tartrate counterion stoichiometry (1:1 molar ratio) through elemental analysis and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

Answer: Discrepancies often arise from differences in protein binding or tissue distribution. Address this by:

- Performing protein-binding assays (e.g., equilibrium dialysis) to quantify free drug fractions.

- Correlating in vitro half-life (t₁/₂) with in vivo plasma concentration-time profiles using compartmental modeling.

- Triangulate data with imaging techniques (e.g., PET scans) to track tissue-specific distribution .

Q. What experimental designs are optimal for studying this compound’s interaction with opioid receptors in heterogeneous cell populations?

Answer: Use a combination of:

- Radioligand binding assays with tritiated naloxone to determine receptor affinity (Kd) and selectivity.

- Calcium flux assays in HEK293 cells expressing µ-, κ-, and δ-opioid receptors to assess functional activity.

- Single-cell RNA sequencing to identify receptor expression heterogeneity in primary neuronal cultures .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer: Follow ICH Q1A guidelines:

- Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) over 6–12 months.

- Monitor degradation products via forced degradation (heat, light, acidic/alkaline hydrolysis) paired with UPLC-QTOF-MS.

- Quantify tartrate dissociation using ion chromatography and correlate with potency loss .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Answer: Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): isotopic purity, tartrate content, residual solvents.

- Use design-of-experiments (DoE) to optimize reaction parameters (temperature, pH, catalyst loading).

- Validate consistency across batches using orthogonal methods (e.g., NMR for structure, XRPD for crystallinity) .

Q. How can researchers reconcile conflicting reports on this compound’s efficacy in neuropathic pain models?

Answer: Conduct a systematic meta-analysis:

- Extract dose-response data from published studies (e.g., ED₅₀ values in rodent models).

- Adjust for methodological variables (e.g., pain induction method, species/strain differences).

- Use Bayesian hierarchical models to estimate pooled effect sizes and identify outliers .

Q. Methodological Notes

- Data Validation: Always cross-reference pharmacokinetic data with isotopic integrity checks (e.g., mass isotopomer distribution analysis) to rule out deuterium loss .

- Ethical Reporting: Disclose synthetic yields, purity thresholds, and stability limitations to ensure reproducibility .

- Contradiction Management: Apply the TRIZ method (Theory of Inventive Problem Solving) to reframe conflicting data as opportunities for mechanistic discovery .

Properties

Molecular Formula |

C21H29NO7 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |

InChI Key |

RWTWIZDKEIWLKQ-CCIGQTNASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.